N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10394011
InChI: InChI=1S/C25H21NO3/c27-22-16-15-18-9-7-8-14-21(18)24(22)25(19-10-3-1-4-11-19)26-23(28)17-29-20-12-5-2-6-13-20/h1-16,25,27H,17H2,(H,26,28)
SMILES: C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4
Molecular Formula: C25H21NO3
Molecular Weight: 383.4 g/mol

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide

CAS No.:

Cat. No.: VC10394011

Molecular Formula: C25H21NO3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide -

Specification

Molecular Formula C25H21NO3
Molecular Weight 383.4 g/mol
IUPAC Name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C25H21NO3/c27-22-16-15-18-9-7-8-14-21(18)24(22)25(19-10-3-1-4-11-19)26-23(28)17-29-20-12-5-2-6-13-20/h1-16,25,27H,17H2,(H,26,28)
Standard InChI Key BXYRYLJIIOSAOP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three primary components:

  • A 2-hydroxynaphthalen-1-yl group, providing a planar aromatic system with a hydroxyl substituent at position 2.

  • A phenylmethyl bridge linking the naphthol moiety to the acetamide group.

  • A 2-phenoxyacetamide substituent, where a phenoxy group is attached to the methylene carbon of the acetamide backbone.

This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Systematic Nomenclature

The IUPAC name derives from the parent structure acetamide, modified by substituents listed in order of priority:

  • N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]: Indicates substitution on the nitrogen atom by a benzyl group bearing both a 2-hydroxynaphthalene and a phenyl group.

  • 2-phenoxy: Specifies the phenoxy group attached to the α-carbon of the acetamide chain.

The molecular formula is C₂₅H₂₁NO₃, with a calculated molecular weight of 383.44 g/mol (derived from analogous structures ).

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide has been reported, methodologies for related naphthol-acetamide derivatives suggest feasible routes:

Multi-Component Condensation

Analogous to the synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide , a three-component reaction could involve:

  • β-Naphthol (as the hydroxylated aromatic substrate).

  • Benzaldehyde (to form the benzyl intermediate).

  • 2-Phenoxyacetic acid (activated as an acylating agent via carbodiimide or boric acid ).

Example Protocol

  • Step 1: Condense β-naphthol (1.0 equiv), benzaldehyde (1.1 equiv), and ammonium acetate (1.2 equiv) in acetonitrile:water (3:1) at reflux to form the imine intermediate.

  • Step 2: React the intermediate with 2-phenoxyacetyl chloride (1.5 equiv) in the presence of triethylamine to yield the target acetamide.

Carbodiimide-Mediated Coupling

Adapting methods from , the carboxylic acid group of 2-phenoxyacetic acid could be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before coupling with the amine intermediate.

Spectroscopic Characterization

Key spectral data anticipated for the compound, based on analogs :

TechniqueExpected Signals
¹H NMR (CDCl₃)- δ 8.2–7.1 (m, aromatic H from naphthyl/phenyl).
- δ 5.3 (s, CH linking naphthyl and phenyl).
- δ 4.6 (s, OCH₂CO from phenoxyacetamide).
¹³C NMR- δ 170.5 (C=O), 156.2 (C-O of phenoxy), 135.0–115.0 (aromatic carbons).
IR (cm⁻¹)- 3280 (N-H stretch), 1650 (C=O amide), 1240 (C-O of phenoxy).

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be sparingly soluble in water due to hydrophobic naphthyl/phenyl groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions at the amide bond. The phenolic -OH may undergo oxidation unless stabilized .

Crystallographic Data

Challenges and Future Directions

  • Synthetic Optimization: Improving yields beyond the 45–75% range reported for analogs .

  • Toxicology Profiling: Assessing metabolic pathways and off-target effects.

  • Derivatization: Exploring substitutions on the phenoxy group to modulate bioactivity.

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